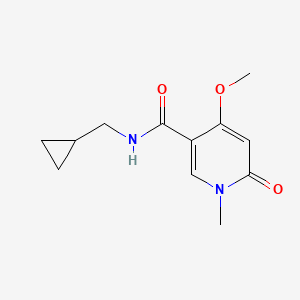

5-Bromo-6-vinyl-1,3-benzodioxole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-Bromo-6-vinyl-1,3-benzodioxole" is not directly mentioned in the provided papers. However, the papers do discuss various bromination derivatives and vinyl-substituted compounds related to the 1,3-benzodioxole system. For instance, the synthesis of bromination derivatives of 1,3-benzodioxole is explored, which could provide insights into the reactivity of such systems and potential methods for synthesizing related compounds . Additionally, the preparation of phthalocyanines with benzylchalcogeno substituents from dibromo derivatives is discussed, which may offer a perspective on the chemical behavior of brominated aromatic compounds .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions starting from different raw materials. For example, bromination derivatives of 1,3-benzodioxole are synthesized from piperonylic acid through esterification, nitration, reduction, bromination, diazotization, Sandmeyer reaction, reduction of ester, and dehydration . Similarly, the addition of vinylmagnesium bromide to certain derivatives leads to the formation of vinyl-substituted products, which could be analogous to the synthesis of vinyl-substituted benzodioxoles .

Molecular Structure Analysis

Structural analysis of related compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, the structure of novel organoboron heterocycles was confirmed by X-ray structural analysis, indicating a planar structure of the boron center . The molecular structure of the title compound, (E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one, was determined to be approximately coplanar with a dihedral angle formed between the bromobenzene ring plane and the benzodioxole and propenone units .

Chemical Reactions Analysis

The chemical reactivity of brominated and vinyl-substituted compounds is highlighted in several papers. For example, bromoethylsulfonium salt is used as an annulation agent to synthesize heterocyclic compounds, indicating the potential for brominated compounds to participate in ring-forming reactions . The unexpected oligomerization of 1-vinyl-4,5,6,7-tetrahydroindole under the influence of acids suggests that vinyl-substituted compounds can undergo complex reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and vinyl-substituted compounds are often characterized by their spectroscopic data and reactivity. The UV-vis spectra of phthalocyanine derivatives with benzylthio substituents show Q-band absorptions, and their electrochemical properties are assessed by cyclic voltammetry . The synthesis and characterization of bromo-, arylazo-, and heterocyclic-fused troponoids containing a 1,3-benzodioxole system provide additional data on the properties of such compounds .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Antiviral Activity

One study explored the synthesis and interaction of doubly homologated dihalovinyl and acetylene analogues of adenosine with S-adenosyl-L-homocysteine hydrolase. These compounds, designed as substrates for the enzyme, showed potential as type I mechanism-based inhibitors, displaying minimal antiviral and cytostatic activity except against certain viruses, suggesting their application in antiviral research (Wnuk et al., 2000).

Synthesis of Complex Molecules

Another study described the preparation of phthalocyanines with eight benzylchalcogeno substituents from 5,6-dibromo-4,7-diethylbenzo[1,2,3]trichalcogenoles. These compounds, derived through a series of synthetic steps, show the versatility of halogenated benzodioxoles in synthesizing complex molecules with potential applications in materials science and organic electronics (Kimura et al., 2004).

Anticancer, DNA Binding, and Antibacterial Agents

Research on 2-phenyl 1,3-benzodioxole derivatives highlighted their anticancer, DNA binding, and antibacterial properties. One study demonstrated an eco-sustainable synthesis method for these derivatives, identifying compounds with greater potency than standard reference compounds in anticancer and antibacterial activity. This highlights the potential of 5-Bromo-6-vinyl-1,3-benzodioxole derivatives in medicinal chemistry (Gupta et al., 2016).

Corrosion Inhibition

The effectiveness of Schiff bases, derived from 5-Bromo-6-vinyl-1,3-benzodioxole derivatives, as corrosion inhibitors for aluminium in acidic solutions was investigated. These studies show that such derivatives can enhance the corrosion resistance of metals, indicating their application in industrial maintenance and materials science (Yurt et al., 2006).

Drug Synthesis and Resolution of Chiral Intermediates

Another application involves the enantioselective acylation of (±)-α-methyl-1,3-benzodioxole-5-ethanol, a chiral building block in the synthesis of antiepileptic drugs. This research demonstrates the role of 5-Bromo-6-vinyl-1,3-benzodioxole derivatives in resolving chiral intermediates, crucial for the production of enantiomerically pure pharmaceuticals (Easwar & Argade, 2003).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that 1,3-benzodioxole derivatives, which include 5-bromo-6-vinyl-1,3-benzodioxole, can act as potent auxin receptor agonists . Auxin receptors play a crucial role in plant growth and development, particularly in root growth .

Mode of Action

It is suggested that 1,3-benzodioxole derivatives can enhance root-related signaling responses, promoting root growth in plants .

Biochemical Pathways

It is known that auxin receptor agonists, like 1,3-benzodioxole derivatives, can influence auxin signaling pathways, which regulate various aspects of plant growth and development .

Result of Action

It is suggested that 1,3-benzodioxole derivatives can promote root growth in plants .

Eigenschaften

IUPAC Name |

5-bromo-6-ethenyl-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-2-6-3-8-9(4-7(6)10)12-5-11-8/h2-4H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWYYZXSNGWAAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1Br)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-vinyl-1,3-benzodioxole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2518648.png)

![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2518661.png)

![2-[(1-Adamantyloxy)methyl]oxirane](/img/structure/B2518666.png)

![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)